molecular formula C17H12Cl2N6O4 B5184727 N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine

N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine

Cat. No. B5184727
M. Wt: 435.2 g/mol
InChI Key: RXBAHOZYUVDMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine, commonly known as Pyridoxalated Hemoglobin Polyoxyethylene (PHP), is a synthetic hemoglobin-based oxygen carrier (HBOC). It has been extensively studied for its potential applications in blood substitutes and resuscitation fluids.

Mechanism of Action

N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine acts as an oxygen carrier by binding to oxygen in the lungs and releasing it in the tissues. It also has antioxidant properties, which may help protect tissues from oxidative stress and reduce inflammation. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been shown to increase nitric oxide bioavailability, which may contribute to its beneficial effects on microcirculation and tissue perfusion.
Biochemical and Physiological Effects:
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been shown to increase oxygen delivery to tissues, improve microcirculation, and reduce tissue damage in animal models of hemorrhagic shock and ischemia-reperfusion injury. It has also been shown to improve oxygen saturation and reduce lactate levels in human volunteers. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has a longer half-life than red blood cells, which may make it a useful alternative to blood transfusions in certain situations.

Advantages and Limitations for Lab Experiments

N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has several advantages as a research tool, including its ability to deliver oxygen to tissues and its antioxidant properties. It can be used in a variety of animal models to investigate the effects of oxygen delivery and oxidative stress on tissue function. However, N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has some limitations, including its potential to cause vasoconstriction and its short half-life in humans.

Future Directions

There are several potential future directions for research on N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. One area of interest is the development of modified forms of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with improved properties, such as longer half-life or reduced vasoconstrictive effects. Another area of interest is the investigation of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine as a potential treatment for other conditions, such as traumatic brain injury or sepsis. Finally, further research is needed to fully understand the mechanism of action of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine and its effects on tissue function.

Synthesis Methods

N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine can be synthesized by reacting pyridoxal-5'-phosphate (PLP) with hemoglobin in the presence of polyoxyethylene (POE). The resulting product is then purified to remove any unreacted components. This synthesis method has been optimized to produce high yields of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with consistent quality.

Scientific Research Applications

N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been extensively studied for its potential applications in blood substitutes and resuscitation fluids. It has been shown to increase oxygen delivery to tissues, improve microcirculation, and reduce tissue damage in animal models of hemorrhagic shock and ischemia-reperfusion injury. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has also been investigated as a potential treatment for sickle cell disease, where it may improve oxygen delivery to tissues and reduce the risk of vaso-occlusive crises.

properties

IUPAC Name

2-N,6-N-bis(2-chlorophenyl)-3,5-dinitropyridine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O4/c18-9-5-1-3-7-11(9)21-16-14(24(26)27)13(20)15(25(28)29)17(23-16)22-12-8-4-2-6-10(12)19/h1-8H,(H4,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBAHOZYUVDMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C(=C(C(=N2)NC3=CC=CC=C3Cl)[N+](=O)[O-])N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine

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